Home > Products > Screening Compounds P112053 > Lifirafenib maleate
Lifirafenib maleate - 1854985-74-2

Lifirafenib maleate

Catalog Number: EVT-10991781
CAS Number: 1854985-74-2
Molecular Formula: C62H46F6N8O18
Molecular Weight: 1305.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lifirafenib maleate is a small molecule drug developed by BeiGene Ltd., primarily recognized for its role as an inhibitor of the serine/threonine protein kinase B-raf and the epidermal growth factor receptor. This compound has demonstrated potential antineoplastic activity by selectively binding to and inhibiting BRAF and certain mutated forms of BRAF, as well as EGFR. The inhibition of these targets disrupts signaling pathways that are crucial for tumor cell proliferation, particularly in cancers associated with mutated BRAF genes or over-activated EGFR .

Source

Lifirafenib maleate is synthesized from various chemical precursors, with its development focused on targeting specific oncogenic pathways in cancer therapy. The compound is categorized under kinase inhibitors, specifically targeting the BRAF and EGFR pathways, which are vital in the treatment of several malignancies .

Classification

Lifirafenib maleate belongs to the class of small molecule inhibitors, specifically designed to interfere with protein kinases involved in cancer progression. It is classified as an antineoplastic agent due to its potential therapeutic effects against various solid tumors, including melanoma and other cancers with known BRAF mutations .

Synthesis Analysis

Methods

The synthesis of lifirafenib maleate involves several steps that may include acylation and cyclization reactions. Although specific synthetic routes are not extensively documented, it is known that high-performance liquid chromatography-tandem mass spectrometry methods have been developed for its determination in biological samples, which is essential for pharmacokinetic studies .

Technical Details

The synthesis typically begins with key intermediates that undergo various transformations, such as acylation with cyanoacetic acid and subsequent reactions to form the desired structure. Various reagents and solvents are employed throughout the process to facilitate these reactions while ensuring high yields and purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula of lifirafenib maleate is C25H17F3N4O3C_{25}H_{17}F_{3}N_{4}O_{3} with a molecular weight of approximately 470.43 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including fluorinated aromatic rings and nitrogen-containing heterocycles.

Data

  • InChI: InChI=1S/2C25H17F3N4O3.3C4H4O4/c226-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23;35-3(6)1-2-4(7)8/h21-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33);31-2H,(H,5,6)(H,7,8)/b;;32-1-/t220-,21-,22-;;;/m00.../s1
  • InChI Key: CETNPISTLYWCDC-SWWFIDOGSA-N.
Chemical Reactions Analysis

Reactions

Lifirafenib maleate can undergo various chemical reactions including:

Oxidation: This involves the loss of electrons from the compound.

Reduction: This involves the gain of electrons.

Substitution: This includes replacing one atom or group within the compound with another.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific conditions can lead to different products based on the nature of the reactants and solvents used .

Mechanism of Action

Lifirafenib maleate operates by selectively binding to and inhibiting BRAF and certain mutant forms of BRAF as well as EGFR. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival in tumor cells harboring these mutations. Furthermore, lifirafenib has shown activity against mutant forms of Ras proteins (K-RAS and N-RAS), which are frequently involved in oncogenesis .

Physical and Chemical Properties Analysis

Physical Properties

Lifirafenib maleate is typically presented as a crystalline solid. Specific melting points or boiling points are not extensively documented but can be inferred based on similar compounds within its class.

Chemical Properties

The compound exhibits characteristics typical of small molecule inhibitors such as solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile includes susceptibility to oxidation and substitution reactions under appropriate conditions .

Applications

Lifirafenib maleate has significant applications in scientific research and clinical settings:

Cancer Research: It is utilized in studies focused on understanding the molecular mechanisms underlying cancer cell proliferation mediated by BRAF and EGFR signaling pathways.

Clinical Development: Lifirafenib is under investigation for treating various solid tumors including melanoma (both BRAF mutated and non-mutated), thyroid cancer, ovarian cancer, endometrial cancer, colorectal cancer, pancreatic cancer, cholangiocarcinoma, and non-small cell lung cancer .

Pharmaceutical Development: The compound is part of ongoing efforts to develop targeted therapies aimed at specific genetic mutations prevalent in various cancers .

Mechanism of Action and Target Profiling

RAF Kinase Inhibition Dynamics

Lifirafenib maleate (BGB-283) is a reversible ATP-competitive inhibitor targeting multiple RAF kinase isoforms, including wild-type A-RAF, B-RAF, C-RAF, and the oncogenic mutant BRAFV600E. Its design enables potent suppression of the MAPK pathway by disrupting both monomeric and dimeric RAF configurations [1] [7].

Structural Basis for BRAFV600E and Wild-Type RAF Inhibition

The BRAFV600E mutation substitutes valine with glutamic acid at residue 600, destabilizing the hydrophobic pocket in the kinase activation segment. This mutation shifts BRAF toward an active conformation by disrupting autoinhibitory interactions between the activation loop and the phosphate-binding loop [9]. Lifirafenib binds within the ATP-binding cleft of both wild-type and mutant BRAF, exploiting the expanded hydrophobic pocket created by the V600E mutation. Structural analyses confirm that the V600E mutation requires only a single nucleotide change, which explains its high prevalence in cancers and its enhanced sensitivity to lifirafenib compared to rarer mutations like V600K (which requires two nucleotide changes) [2] [9].

Table 1: Antitumor Activity of Lifirafenib in BRAFV600E-Mutated Cancers

Tumor TypeObjective Response RateResponse Characteristics
Melanoma5/8 confirmed PRIncludes prior RAF/MEK inhibitor-treated patients
Papillary Thyroid Cancer2/2 confirmed PRSustained tumor regression
Low-Grade Serous Ovarian Cancer1/1 confirmed PRMAPK pathway suppression validated
Non-Small Cell Lung Cancer1/1 unconfirmed PRBRAFV600E-dependent activity observed

Data derived from Phase I clinical trial [1] [8].

Dimerization Suppression of RAF Isoforms (ARAF/BRAF/CRAF)

RAF kinases activate through dimerization, a process paradoxically triggered by first-generation RAF inhibitors in RAS-mutated cells. Lifirafenib uniquely suppresses RAF dimer transactivation by binding one protomer and preventing catalytic activation of the partner. This is critical because BRAFV600K mutants form stronger dimer interfaces than BRAFV600E due to electrostatic interactions between lysine600 and the N-terminal acidic motif (NtA) of adjacent protomers [2] [4]. Preclinical studies show lifirafenib inhibits ERK signaling in BRAFV600E monomer-driven tumors while also blocking CRAF-BRAF heterodimers in RAS-activated cancers [4] [6]. This dimer-disrupting capability underpins its efficacy in tumors resistant to earlier RAF inhibitors.

Dual Targeting of Epidermal Growth Factor Receptor (EGFR)

Allosteric Modulation of EGFR Kinase Domain

Beyond RAF inhibition, lifirafenib directly targets the tyrosine kinase domain of EGFR with reversible inhibition. Unlike orthosteric inhibitors (e.g., cetuximab), lifirafenib binds non-competitively with epidermal growth factor (EGF), potentially through an allosteric site that modulates kinase conformation [1] [5]. This binding disrupts EGFR’s transition from an inactive tethered to an active extended state, preventing dimerization and autophosphorylation. Structural modeling indicates that lifirafenib’s rigid heterocyclic core stabilizes the kinase in an inactive form, analogous to allosteric antibodies like matuzumab [5].

Synergistic MAPK Pathway Suppression via Vertical Inhibition

The dual inhibition of RAF and EGFR creates vertical suppression of the MAPK cascade. In colorectal cancer models with BRAFV600E and EGFR feedback activation, lifirafenib simultaneously blocks RAF-mediated MEK phosphorylation and EGFR-driven RAS recycling. This synergy overcomes resistance mechanisms seen with single-agent BRAF inhibitors, where EGFR reactivates ERK signaling [1] [3]. In KRAS-mutated endometrial and lung cancers, lifirafenib’s EGFR co-inhibition reduces compensatory pathway activation, correlating with observed partial responses in clinical trials [1] [8].

Selectivity Profiling Against Non-Target Kinases

Lifirafenib exhibits high selectivity for RAF and EGFR over unrelated kinases. Broad kinase screening (62 kinases) revealed only minimal off-target activity (IC50 >1 μM for 87% of kinases tested). Its selectivity arises from specific interactions with the RAF hydrophobic pocket and EGFR’s allosteric cleft, avoiding conserved ATP-binding motifs prevalent in other kinases [1] [7] [10].

Table 2: Kinase Selectivity Profile of Lifirafenib

Kinase TargetIC50 (nM)Selectivity vs. RAF/EGFR
BRAFV600E35Primary target
Wild-Type BRAF1103.1-fold selective
CRAF481.4-fold selective
EGFR120Primary target
VEGFR2>10,000>285-fold selective
PDGFRβ>10,000>285-fold selective

Data compiled from enzymatic and cellular assays [1] [7].

Physicochemical properties further enhance selectivity: Lifirafenib’s high cLogP (5.3) and low polar surface area (89.13 Ų) favor partitioning into hydrophobic pockets unique to RAF and EGFR. No significant inhibition was observed against VEGFR2, PDGFRβ, or SRC family kinases, minimizing risks of off-tumor toxicities [7] [10]. This profile distinguishes lifirafenib from non-selective RAF/EGFR inhibitors like sorafenib, which exhibits potent activity against angiogenic kinases [4].

Properties

CAS Number

1854985-74-2

Product Name

Lifirafenib maleate

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one;(Z)-but-2-enedioic acid

Molecular Formula

C62H46F6N8O18

Molecular Weight

1305.1 g/mol

InChI

InChI=1S/2C25H17F3N4O3.3C4H4O4/c2*26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23;3*5-3(6)1-2-4(7)8/h2*1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1-/t2*20-,21-,22-;;;/m00.../s1

InChI Key

CETNPISTLYWCDC-SWWFIDOGSA-N

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F.C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1C2=C(C=CN=C2NC(=O)C1)OC3=CC4=C(O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F)C=C3.C1C2=C(C=CN=C2NC(=O)C1)OC3=CC4=C(O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F)C=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.